molecular formula C6H6BrNO2S B1391803 Ethyl 4-bromothiazole-2-carboxylate CAS No. 959755-96-5

Ethyl 4-bromothiazole-2-carboxylate

Cat. No. B1391803
Key on ui cas rn: 959755-96-5
M. Wt: 236.09 g/mol
InChI Key: CFRQYWHXWNRQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915256B2

Procedure details

To a solution of dibromothiazole (1 g, 4.15 mmol) in THF (15 mL) at 0° C., is added dropwise a solution of iPrMgCl in THF (2 M, 2.3 mL, 4.57 mmol, 1.10 equiv.). The reaction is stirred at 0° C. for 0.25 h. To the resulting orange solution is added via a cannula, diethyl carbonate (3 mL) in THF (5 ml). The resulting green solution is stirred further at room temperature for 0.5 h, at which point the reaction is quenched by adding saturated NH4Cl. The title compound is purified by LC using 6/4 cyclohexane/DCM as the eluent to afford 514.2 mg (52%) of the title compound as a pale yellow powdery solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.3 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4](Br)[S:5][CH:6]=1.C([Mg]Cl)(C)C.[C:13](=O)([O:17]CC)[O:14][CH2:15][CH3:16]>C1COCC1>[CH2:15]([O:14][C:13]([C:4]1[S:5][CH:6]=[C:2]([Br:1])[N:3]=1)=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1N=C(SC1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
2.3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred at 0° C. for 0.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting green solution is stirred further at room temperature for 0.5 h, at which
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
is quenched
ADDITION
Type
ADDITION
Details
by adding saturated NH4Cl
CUSTOM
Type
CUSTOM
Details
The title compound is purified by LC

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
product
Smiles
C(C)OC(=O)C=1SC=C(N1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 514.2 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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